REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([Cl:8])[CH:3]=1.[Br:9]NC(=O)CCC(N)=O>C(O)(=O)C>[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([Cl:8])[C:3]=1[Br:9]
|
Name
|
|
Quantity
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50 g
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Type
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reactant
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Smiles
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NC1=CC(=NC=C1)Cl
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Name
|
|
Quantity
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500 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
BrNC(CCC(=O)N)=O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 1 h at which
|
Rate
|
UNSPECIFIED
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RPM
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0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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cooling
|
Type
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CUSTOM
|
Details
|
was provided
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure
|
Type
|
DISTILLATION
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Details
|
followed by azeotropic distillation with ethanol
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica gel (230-400 mesh)
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate hexane mixture
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |